molecular formula C15H21NO5 B5648954 (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid

Cat. No. B5648954
M. Wt: 295.33 g/mol
InChI Key: WHTZLOZVUKPMCF-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of proline, an amino acid that is commonly found in proteins. This compound has been found to have potential applications in the fields of medicine and biochemistry due to its unique structure and properties.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are known to play a role in the development of pain and inflammation. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is its potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases, such as pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential physiological effects.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a complex process that involves several steps. The first step is the synthesis of 5-ethoxy-2-furoic acid, which is then converted into its corresponding acid chloride. This acid chloride is then reacted with L-proline to form the desired product. The final product is purified through a series of chromatography steps to obtain a pure compound.

Scientific Research Applications

(3S*,4S*)-1-(5-ethoxy-2-furoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been the subject of several scientific studies due to its potential applications in the fields of medicine and biochemistry. One of the main areas of research has been its potential as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

(3S,4S)-1-(5-ethoxyfuran-2-carbonyl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-3-5-10-8-16(9-11(10)15(18)19)14(17)12-6-7-13(21-12)20-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZLOZVUKPMCF-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C(=O)C2=CC=C(O2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC=C(O2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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